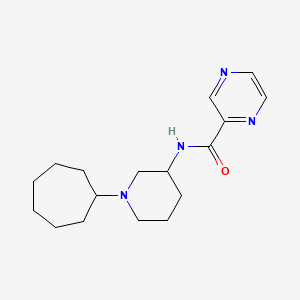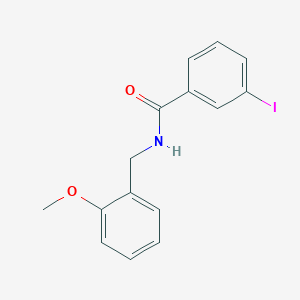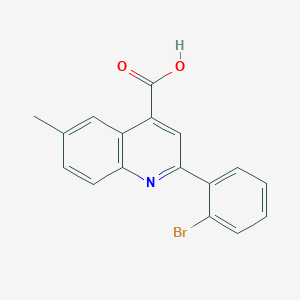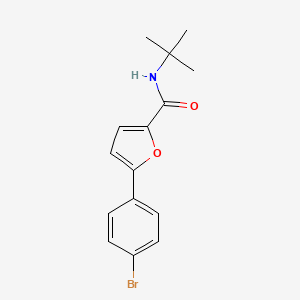
N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been found to inhibit the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons in the brain. By increasing GABA levels, N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 can reduce neuronal activity and potentially have a calming effect on the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 are still being studied, but it is believed to have a range of effects on the brain and body. In addition to its potential as an antiepileptic and anti-addiction drug, N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 has been found to have anxiolytic properties, meaning that it may be effective in reducing anxiety. It has also been suggested that N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 may have potential as a treatment for schizophrenia, as it has been found to increase the activity of certain brain regions that are associated with the disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 is that it is relatively easy to synthesize and can be produced in large quantities for use in lab experiments. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the effects of GABA on the brain. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 is that it has not yet been extensively studied in humans, so its safety and efficacy in a clinical setting are still unknown.
Direcciones Futuras
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115. One area of interest is its potential as a treatment for addiction, particularly for alcohol use disorder. It has also been suggested that N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 may have potential as a treatment for other neurological disorders, such as schizophrenia and anxiety. Additionally, further research is needed to determine the safety and efficacy of N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 in humans, which could pave the way for its use as a clinical drug.
Métodos De Síntesis
The synthesis of N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 involves several steps, starting with the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cycloheptyl)piperidine to form the desired product, N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115. The synthesis of N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 has been studied extensively for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. One study found that N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 was effective in reducing alcohol consumption in rats, suggesting that it may have potential as a treatment for alcohol use disorder. Another study found that N-(1-cycloheptyl-3-piperidinyl)-2-pyrazinecarboxamide-115 was effective in reducing seizures in a mouse model of epilepsy, indicating that it may have antiepileptic properties.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c22-17(16-12-18-9-10-19-16)20-14-6-5-11-21(13-14)15-7-3-1-2-4-8-15/h9-10,12,14-15H,1-8,11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMJSREOQAWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127667.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6127682.png)
![N,N-dicyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B6127688.png)
![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)

![1-(4-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6127706.png)

![2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B6127713.png)

![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)
![(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6127748.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6127754.png)
![N-(3-chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6127756.png)